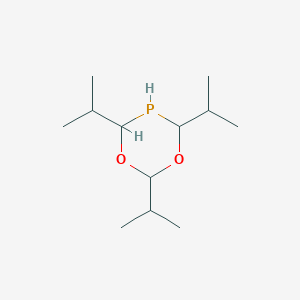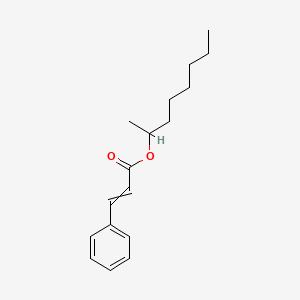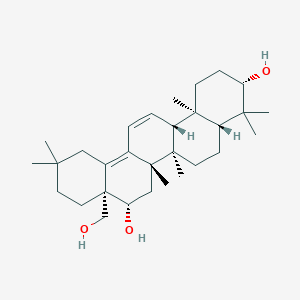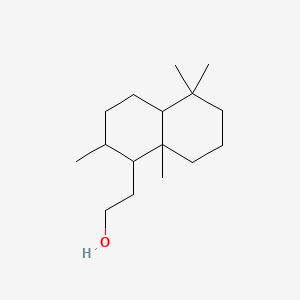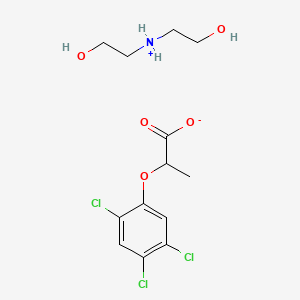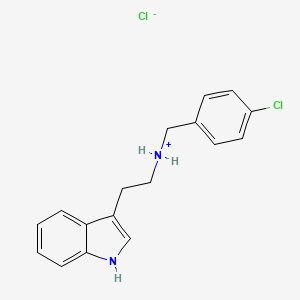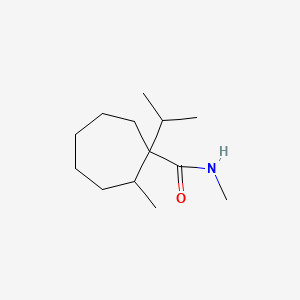
1-Isopropyl-N-methyl-2-methylcycloheptanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isopropyl-N-methyl-2-methylcycloheptanecarboxamide is a chemical compound with the molecular formula C13H25NO and a molecular weight of 211.34 g/mol It is known for its unique structure, which includes a cycloheptane ring substituted with isopropyl and methyl groups, as well as a carboxamide functional group
Méthodes De Préparation
The synthesis of 1-Isopropyl-N-methyl-2-methylcycloheptanecarboxamide typically involves the following steps:
Starting Materials: The synthesis begins with cycloheptanone, which is subjected to a series of reactions to introduce the isopropyl and methyl groups.
Formation of Intermediate: The intermediate compound is then reacted with methylamine to introduce the N-methyl group.
Final Product:
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using catalysts and controlled reaction conditions to enhance efficiency.
Analyse Des Réactions Chimiques
1-Isopropyl-N-methyl-2-methylcycloheptanecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the carboxamide group, leading to the formation of different amides or esters.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions towards the desired products.
Applications De Recherche Scientifique
1-Isopropyl-N-methyl-2-methylcycloheptanecarboxamide has found applications in various scientific research fields:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme-substrate interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-Isopropyl-N-methyl-2-methylcycloheptanecarboxamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparaison Avec Des Composés Similaires
1-Isopropyl-N-methyl-2-methylcycloheptanecarboxamide can be compared to other similar compounds such as:
N,2-Dimethyl-1-isopropylcycloheptanecarboxamide: Similar structure but with different substitution patterns.
Cycloheptanecarboxamide derivatives: Varying functional groups attached to the cycloheptane ring.
Other carboxamides: Compounds with different ring sizes or substituents.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Propriétés
Numéro CAS |
56471-47-7 |
|---|---|
Formule moléculaire |
C13H25NO |
Poids moléculaire |
211.34 g/mol |
Nom IUPAC |
N,2-dimethyl-1-propan-2-ylcycloheptane-1-carboxamide |
InChI |
InChI=1S/C13H25NO/c1-10(2)13(12(15)14-4)9-7-5-6-8-11(13)3/h10-11H,5-9H2,1-4H3,(H,14,15) |
Clé InChI |
GAARKGMVKQICJE-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCCCC1(C(C)C)C(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


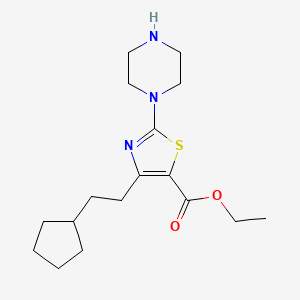

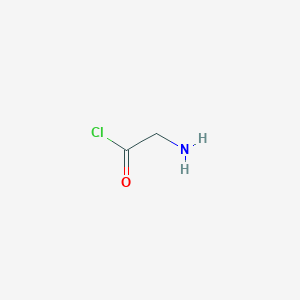
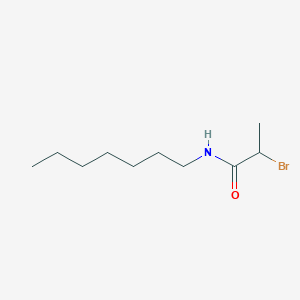
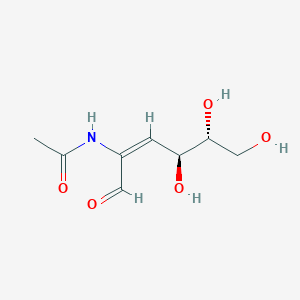
![1-Piperazinepropanenitrile, 4-[2-[(2-cyanoethyl)amino]ethyl]-](/img/structure/B13766195.png)


